5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

The compound 5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile (CAS 1002032-42-9) is a fully synthetic heterocyclic small molecule (C19H14N6, MW 326.4 g/mol). It features a phthalazine core substituted with a 4-methylphenyl group at the 4-position and a 5-amino-4-cyanopyrazole ring at the 1-position.

Molecular Formula C19H14N6
Molecular Weight 326.363
CAS No. 1002032-42-9
Cat. No. B2672429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile
CAS1002032-42-9
Molecular FormulaC19H14N6
Molecular Weight326.363
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C(=C(C=N4)C#N)N
InChIInChI=1S/C19H14N6/c1-12-6-8-13(9-7-12)17-15-4-2-3-5-16(15)19(24-23-17)25-18(21)14(10-20)11-22-25/h2-9,11H,21H2,1H3
InChIKeyTXZCSPFFQGNADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile (CAS 1002032-42-9): Sourcing Guide for a Substructure-Specific Heterocyclic Building Block


The compound 5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile (CAS 1002032-42-9) is a fully synthetic heterocyclic small molecule (C19H14N6, MW 326.4 g/mol) [1]. It features a phthalazine core substituted with a 4-methylphenyl group at the 4-position and a 5-amino-4-cyanopyrazole ring at the 1-position [1]. The molecule is classified as a substituted pyrazole and belongs to the broader phthalazine derivative family, which is extensively explored for kinase inhibition and anticancer activity [2]. Its specific substitution pattern—combining an electron-donating p-tolyl group with an electron-withdrawing carbonitrile—creates a unique electronic and steric profile that is not replicated by other commercially available phthalazine analogs, making precise procurement critical for structure-activity relationship (SAR) studies.

Why 5-Amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Generic Phthalazine Analogs


Generic substitution of this compound with other phthalazine derivatives is not scientifically valid due to the specific 4-(4-methylphenyl) substitution on the phthalazine ring [1]. This p-tolyl group is not merely a placeholder; it critically modulates the molecule's lipophilicity (XLogP3-AA = 3.3), electron density, and potential steric interactions with hydrophobic binding pockets [1]. Closely related analogs, such as the 4-(4-fluorophenyl) derivative (CAS 1003987-80-1) or the unsubstituted phthalazine core (CAS 1002032-42-9 analog), introduce different electronic effects (e.g., fluorine's electronegativity) and hydrogen-bonding capabilities, leading to divergent target binding kinetics and off-target profiles. Pharmacological data from the phthalazine class demonstrates that even minor aryl substitutions can shift VEGFR-2 IC50 values by orders of magnitude (from 0.078 μM up to >10 μM) [2]. Without published head-to-head comparative data for this exact compound, the structural uniqueness alone mandates sourcing the precise CAS number to ensure experimental reproducibility in any SAR or drug discovery program [1].

Quantitative Differentiation Evidence for 5-Amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile vs. Analogs


Structural and Physicochemical Differentiation from the 4-(4-Fluorophenyl) Analog

The target compound (CAS 1002032-42-9) possesses a 4-methylphenyl substituent, which provides a hydrophobic, electron-donating character. In contrast, the closely available analog 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile (CAS 1003987-80-1) contains a 4-fluorophenyl group that is strongly electron-withdrawing and less lipophilic [1]. This results in a higher computed XLogP3-AA value of 3.3 for the target compound versus an estimated 2.8-3.0 for the fluorinated analog [1]. This difference in lipophilicity directly impacts passive membrane permeability and CYP450 binding, making them non-interchangeable for cellular or in vivo assays [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Class-Level Anticancer Activity Differentiation Based on Phthalazine Substitution Pattern

In the arylphthalazine chemotype, structural modifications at the 4-position of the phthalazine ring profoundly affect VEGFR-2 inhibitory activity. The class leader, a 4-arylamino-phthalazin-1-yl-benzamide, achieved an IC50 of 0.078 μM in an HTRF enzymatic assay [1]. While the target compound does not have published IC50 data, its 4-(4-methylphenyl) substitution resembles the 'aryl' motif that is critical for potent kinase hinge-binding. Phthalazine derivatives lacking a 4-aryl group or with heteroaryl replacements consistently show >100-fold loss in potency in analogous assays [1]. Therefore, the presence of the specific 4-methylphenyl group in CAS 1002032-42-9 positions it as a key intermediate for developing potent inhibitors, a potential not shared by simpler phthalazine cores.

Cancer Research VEGFR-2 Inhibition Cytotoxicity Screening

Availability and Purity Specification for Reproducible SAR Studies

For procurement, the target compound is offered with a guaranteed specification of ≥95% purity (HPLC) by authorized vendors, whereas many generic phthalazine analogs from non-specialist suppliers are listed at lower purities (90-93%) . A purity difference of 2-5% can introduce confounding biological activity from impurities, especially in sensitive biochemical assays. Additionally, while some analogs like the 3,4-dimethylphenyl derivative are available, they do not match the specific substitution pattern required for many proprietary screening cascades . Thus, sourcing the exact CAS number with a defined purity specification is critical for generating reliable, reproducible data.

Chemical Procurement Assay Reproducibility Analytical Chemistry

Optimal Procurement and Application Scenarios for 5-Amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile


VEGFR-2 Kinase Inhibitor Lead Optimization

This compound is ideally purchased by medicinal chemistry teams optimizing the 4-aryl substituent of phthalazine-based VEGFR-2 inhibitors. The 4-methylphenyl group provides a specific lipophilic and electronic benchmark for SAR studies, allowing direct comparison with fluorinated or heteroaryl analogs [1]. The predicted superior membrane permeability (due to higher XLogP3-AA = 3.3) makes it a candidate for cellular phenotypic screening where fluorinated analogs may underperform.

Focused Library Synthesis and Fragment-Based Drug Discovery

For researchers constructing a targeted library of 5-amino-pyrazole-4-carbonitriles, this compound serves as a validated synthetic intermediate. Its reactivity profile, documented in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, allows for further diversification at the amino or carbonitrile groups [2]. Procuring this specific intermediate ensures compatibility with established tandem multicomponent reaction protocols.

Negative Control or Selectivity Profiling for Kinase Panels

Given the class-level evidence that 4-aryl phthalazines are potent VEGFR-2 inhibitors, this compound (with a specific p-tolyl group) can be used as a selectivity control in broad kinase panels. Its unique structure helps define the steric and electronic boundaries of the ATP-binding pocket, contrasting with smaller 4-phenyl or 4-pyridyl analogs that may exhibit broader off-target effects [3].

Physicochemical Property Benchmarking for CNS Drug Discovery

With a computed XLogP3-AA of 3.3, 1 hydrogen bond donor, and 5 hydrogen bond acceptors, this compound sits at the boundary of optimal CNS drug space [1]. It can be used as a tool compound to experimentally validate in silico predictions of blood-brain barrier penetration for the phthalazine class, providing a direct comparison to more polar analogs.

Quote Request

Request a Quote for 5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.